Isoxazole-3-carbonitrile

Vue d'ensemble

Description

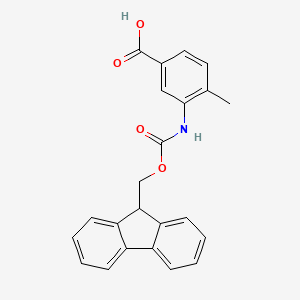

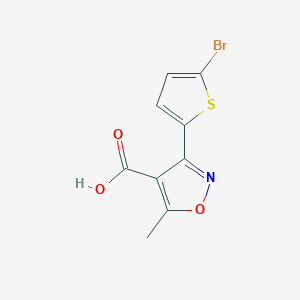

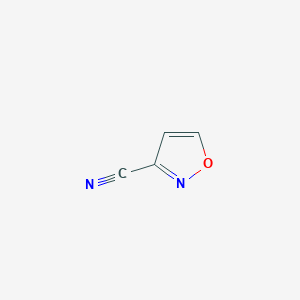

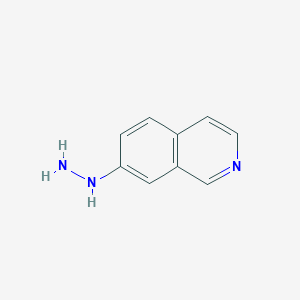

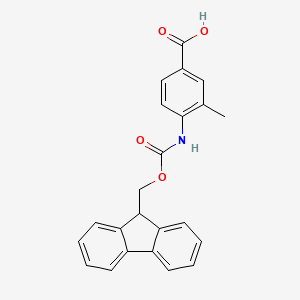

Isoxazole-3-carbonitrile is a compound with the molecular formula C4H2N2O . It is a member of the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Synthesis Analysis

Isoxazole can be synthesized via a variety of methods. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of Isoxazole-3-carbonitrile includes a five-membered ring with two adjacent heteroatoms, specifically one nitrogen and one oxygen . The InChI representation of the compound isInChI=1S/C4H2N2O/c5-3-4-1-2-7-6-4/h1-2H . Physical And Chemical Properties Analysis

Isoxazole-3-carbonitrile has a molecular weight of 94.07 g/mol . It has a topological polar surface area of 49.8 Ų and a complexity of 104 . It has no hydrogen bond donors but has three hydrogen bond acceptors .Applications De Recherche Scientifique

Biological Activities

Isoxazole derivatives, including isoxazole-3-carbonitrile, are known to exhibit a significant number of biological applications. They have been found to possess hypoglycemic, analgesic, anti-inflammatory, and HIV-inhibitory activity. Additionally, they show antibacterial, antifungal, antioxidant activities, and can act as potent selective agonists at human cloned dopamine D4 receptors. They also have GABAA antagonist properties, COX-2 inhibitory effects, antinociceptive properties, and anticancer activities .

Synthesis of Antimicrobial Agents

Isoxazole-3-carbonitrile derivatives have been synthesized and evaluated for their efficacy as antimicrobial agents. The synthesis of 3,5-diaryl-isoxazole-4-carbonitriles has shown promising results in this field .

Green Chemistry Applications

Isoxazole derivatives are synthesized using metal-free catalysts, adhering to the principles of green chemistry and atom economy. This includes the synthesis of 1,2,3-triazole-isoxazole derivatives having peptide linkage without using copper for triazole synthesis .

Nanocatalyst Utilization

A ferric oxide nanocatalyst has been used for the synthesis of 3,4,5-trisubstituted isoxazole derivatives. This method offers advantages such as the use of an easily separable and reusable catalyst that is environmentally friendly .

Cycloaddition Reactions

Isoxazole-3-carbonitrile can be involved in (3 + 2) cycloaddition reactions with alkynes acting as dipolarophiles and nitrile oxide as the dipole. This reaction is crucial in the synthesis of various isoxazole derivatives .

Safety and Hazards

Orientations Futures

Isoxazole and its derivatives, including Isoxazole-3-carbonitrile, have significant potential in the field of drug discovery due to their wide range of biological activities . Future research could focus on developing eco-friendly synthetic strategies for isoxazole synthesis and exploring its potential therapeutic uses .

Mécanisme D'action

Target of Action

Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .

Mode of Action

It’s known that isoxazole derivatives interact with their targets, leading to various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Biochemical Pathways

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched synthesis of an isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole

Result of Action

Isoxazole derivatives are known to exhibit various biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial effects .

Propriétés

IUPAC Name |

1,2-oxazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O/c5-3-4-1-2-7-6-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBXULZTCLXFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627036 | |

| Record name | 1,2-Oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoxazole-3-carbonitrile | |

CAS RN |

68776-57-8 | |

| Record name | 1,2-Oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

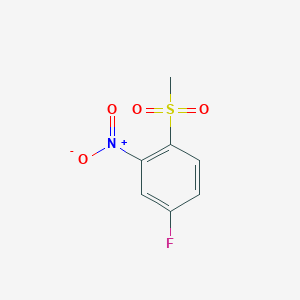

Q1: What makes 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile particularly reactive? How does its structure contribute to this reactivity?

A1: 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile demonstrates remarkable electrophilicity, surpassing even 1,3,6,8-tetranitronaphthalene and 2,4-dinitrothiophene. This heightened reactivity stems from the electron-withdrawing nature of the nitro groups (NO2) at the 4 and 6 positions on the benzo[d]isoxazole ring, coupled with the electron-withdrawing effect of the nitrile (CN) group at the 3 position. [] These electron-withdrawing groups create an electron-deficient core, making the molecule highly susceptible to nucleophilic attack.

Q2: Can you elaborate on the interaction of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile with nucleophiles like methoxide ion?

A2: Research reveals that 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile readily forms a sigma-adduct upon reaction with methoxide ion (MeO-) in methanol. [] Initially, the methoxide ion rapidly attacks the electron-deficient 7-carbon of the benzo[d]isoxazole ring, forming a transient anionic sigma-complex. Interestingly, this initial adduct can undergo further reaction with methoxide, specifically targeting the cyano group. This secondary attack leads to the formation of a dinitroimidate derivative, highlighting the multifaceted electrophilic nature of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)

![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)